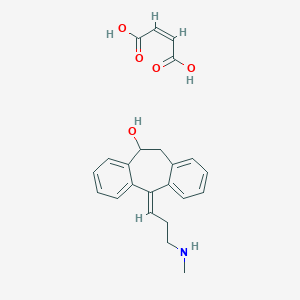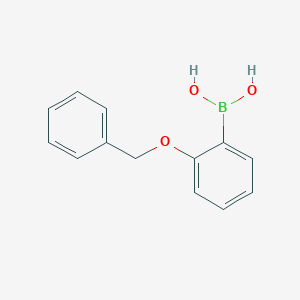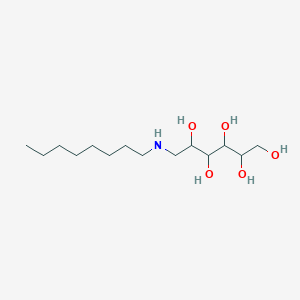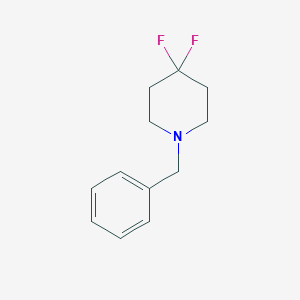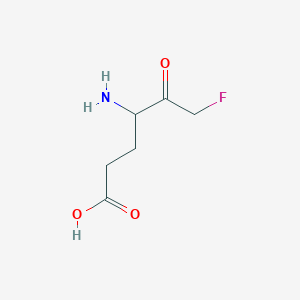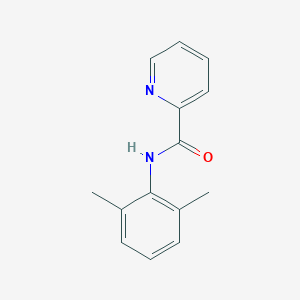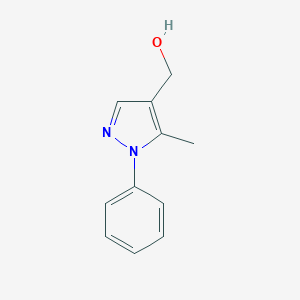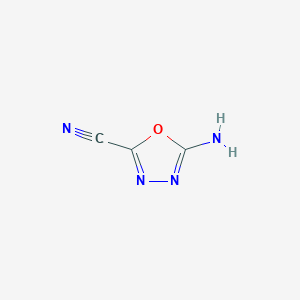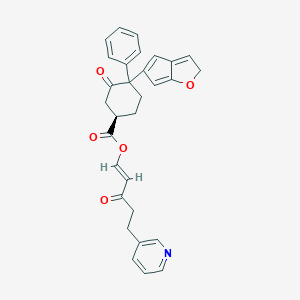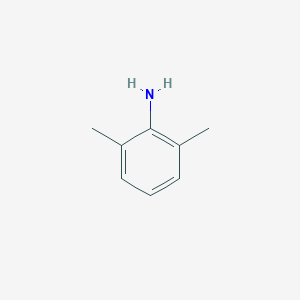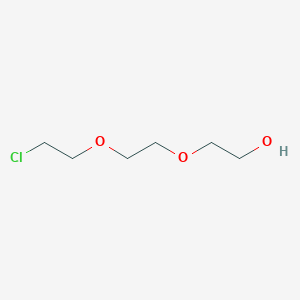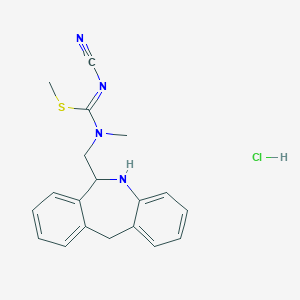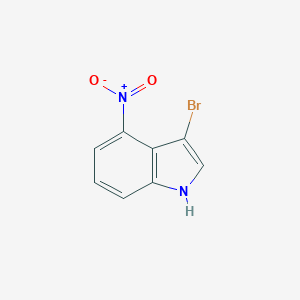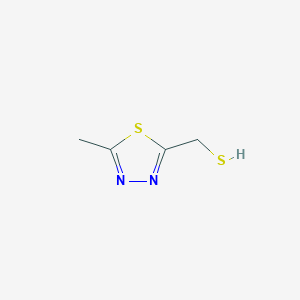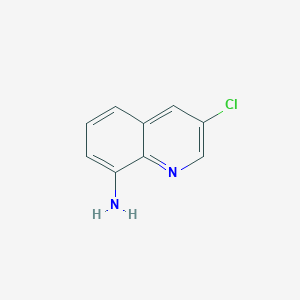
3-Chloroquinolin-8-amine
Descripción general
Descripción
3-Chloroquinolin-8-amine is a chemical compound with the CAS Number: 139399-66-9 and a molecular weight of 178.62 . It has a linear formula of C9H7ClN2 .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 3-Chloroquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The InChI code for 3-Chloroquinolin-8-amine is 1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 . This indicates the presence of a chlorine atom at the 3rd position and an amine group at the 8th position on the quinoline ring.Physical And Chemical Properties Analysis
3-Chloroquinolin-8-amine is a solid at room temperature . and should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Antibacterial Properties
Research has demonstrated that derivatives of chloroquinolines, such as 8-nitrofluoroquinolone, exhibit significant antibacterial activity. In a study, various derivatives were synthesized and tested against gram-positive and gram-negative strains, showing good activity, particularly against S. aureus (Al-Hiari et al., 2007).
Antifungal Agents
Chloroquinoline derivatives have been synthesized for their potential as non-azole antimycotic agents. These compounds showed promising antifungal activity against various strains such as Aspergillus niger and Aspergillus flavus (Kumar et al., 2011).
Synthesis of Heterocyclic Systems
The chemistry of chloroquinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, has been extensively researched for the synthesis of various quinoline ring systems. These compounds have shown promise in both biological evaluation and synthetic applications (Hamama et al., 2018).
Antitubercular and Antimalarial Activity
Studies have synthesized 7-chloroquinoline derivatives that exhibit significant antitubercular and antimalarial activity. Some of these derivatives were found to be more active than traditional treatments like rifampicin and quinine (Patel et al., 2021).
Safety And Hazards
3-Chloroquinolin-8-amine is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-chloroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADNCHDIIRDJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



